molecular formula C8H12N2O2S2 B15325820 3-(But-3-yn-1-yl)-3-[2-(methanesulfonylsulfanyl)ethyl]-3H-diazirine

3-(But-3-yn-1-yl)-3-[2-(methanesulfonylsulfanyl)ethyl]-3H-diazirine

Cat. No.: B15325820
M. Wt: 232.3 g/mol
InChI Key: BUXPGBGDYNOUHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(But-3-yn-1-yl)-3-[2-(methanesulfonylsulfanyl)ethyl]-3H-diazirine is a diazirine-based compound featuring a propargyl (but-3-yn-1-yl) group and a 2-(methanesulfonylsulfanyl)ethyl substituent. Diazirines are three-membered heterocycles with two nitrogen atoms and a carbon atom, widely employed in photoaffinity labeling due to their ability to generate reactive carbenes upon UV irradiation . The propargyl group enables click chemistry applications (e.g., copper-catalyzed azide-alkyne cycloaddition), while the methanesulfonylsulfanyl (mesylsulfanyl) group introduces unique electronic and steric properties. This compound is hypothesized to serve as a bifunctional probe in chemical proteomics, combining photochemical reactivity with post-labeling functionalization capabilities .

Properties

Molecular Formula

C8H12N2O2S2

Molecular Weight

232.3 g/mol

IUPAC Name

3-but-3-ynyl-3-(2-methylsulfonylsulfanylethyl)diazirine

InChI

InChI=1S/C8H12N2O2S2/c1-3-4-5-8(9-10-8)6-7-13-14(2,11)12/h1H,4-7H2,2H3

InChI Key

BUXPGBGDYNOUHW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)SCCC1(N=N1)CCC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(But-3-yn-1-yl)-3-[2-(methanesulfonylsulfanyl)ethyl]-3H-diazirine typically involves multiple steps:

    Formation of the diazirine ring: This can be achieved through the reaction of a suitable precursor with a diazo compound under specific conditions.

    Introduction of the but-3-yn-1-yl group: This step may involve a coupling reaction, such as a Sonogashira coupling, to attach the alkyne group.

    Attachment of the methanesulfonylsulfanyl group: This can be done through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(But-3-yn-1-yl)-3-[2-(methanesulfonylsulfanyl)ethyl]-3H-diazirine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution reagents: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

3-(But-3-yn-1-yl)-3-[2-(methanesulfonylsulfanyl)ethyl]-3H-diazirine has several scientific research applications:

    Chemistry: Used as a photoaffinity label to study molecular interactions and binding sites.

    Biology: Employed in the identification of protein-protein interactions and mapping of active sites.

    Medicine: Potential use in drug discovery and development for targeting specific biomolecules.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(But-3-yn-1-yl)-3-[2-(methanesulfonylsulfanyl)ethyl]-3H-diazirine involves the formation of a highly reactive carbene intermediate upon exposure to UV light. This carbene can covalently bond to nearby molecules, allowing for the identification and study of molecular interactions. The molecular targets and pathways involved depend on the specific application and the molecules being studied.

Comparison with Similar Compounds

Core Diazirine Derivatives

Compound Name Substituents on Diazirine Ring Key Functional Groups Applications
Target Compound But-3-yn-1-yl, 2-(methanesulfonylsulfanyl)ethyl Alkyne, mesylsulfanyl Photoaffinity probes, proteomics
3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine But-3-yn-1-yl, 2-iodoethyl Alkyne, iodo Intermediate for SN2 substitutions
3-(2-Bromoethyl)-3-(but-3-yn-1-yl)-3H-diazirine But-3-yn-1-yl, 2-bromoethyl Alkyne, bromo Nucleophilic substitution reactions
3-(Trifluoromethyl)-3H-diazirine derivatives Trifluoromethyl, aryl/alkyl groups Electron-withdrawing CF3 Stabilized probes for lipid studies

Key Observations :

  • Leaving Group Reactivity : The target compound’s mesylsulfanyl group exhibits superior leaving-group ability compared to iodo or bromo analogues, facilitating nucleophilic substitutions under milder conditions .
  • Electronic Effects : The mesylsulfanyl group’s electron-withdrawing nature enhances diazirine stability relative to alkyl-substituted derivatives (e.g., methyl or ethyl groups) .
  • Bifunctionality : Unlike trifluoromethyl-diazirines (used in lipid studies ), the target compound combines photoreactivity (via diazirine) and bioorthogonal tagging (via alkyne).

Comparison with Analogues

  • 3-(2-Iodoethyl) Derivative : Synthesized via NaN3 substitution in DMF .
  • 3-(2-Bromoethyl) Derivative : Prepared using carbon tetrabromide and diazirine alcohols .
  • Trifluoromethyl Derivatives : Require specialized reagents (e.g., trifluoromethylation agents) .

Yield and Purity :

  • Yields for diazirine derivatives typically range from 12% (multi-step reactions ) to 71% (single-step Boc protection ).

Physicochemical Properties

NMR Spectral Data Comparison

Compound 1H NMR (δ, ppm) Key Signals Reference
Target Compound (Hypothesized) ~2.87 (t, CH2-S-SO2CH3), 1.99–2.04 (m, propargyl)
3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine 3.20 (t, CH2-I), 1.67 (t, propargyl)
3-(2-Bromoethyl)-3-methyl-3H-diazirine 3.45 (t, CH2-Br), 1.50 (s, CH3)

Insights :

  • The mesylsulfanyl group’s deshielding effect shifts CH2-S-SO2CH3 protons downfield compared to CH2-I or CH2-Br.
  • Propargyl protons (but-3-yn-1-yl) appear as triplets near δ 1.67–2.04 .

Biological Activity

3-(But-3-yn-1-yl)-3-[2-(methanesulfonylsulfanyl)ethyl]-3H-diazirine, with the CAS number 2512226-80-9, is a compound of significant interest in biochemical research due to its unique structural properties and potential biological applications. This article provides a detailed exploration of its biological activity, synthesis, and implications in various fields.

Molecular Formula : C8_8H12_{12}N2_2O2_2S2_2
Molecular Weight : 232.32 g/mol
Purity : >95%
Storage Conditions : Keep in dark place, inert atmosphere, store in freezer under -20°C

The diazirine moiety is known for its ability to undergo photochemical reactions, leading to the formation of reactive carbene species upon exposure to UV light. This property enables diazirine-containing compounds to act as photoaffinity labels, allowing researchers to study protein interactions and cellular processes.

Key Biological Activities

  • Protein Labeling : The compound can be utilized to label proteins in living cells, enabling the identification of protein-protein interactions and mapping cellular pathways.
  • Metabolic Profiling : Studies have shown that similar diazirine derivatives can influence lipid metabolism and subcellular localization, suggesting potential applications in metabolic studies .
  • Antimicrobial Properties : Preliminary investigations indicate that compounds with diazirine groups may exhibit antimicrobial activity, although specific data on this compound is still emerging.

Research Findings

Recent studies have highlighted the importance of the placement of functional groups in diazirine derivatives for their biological activity. For instance, variations in the acyl chain position can significantly affect metabolic outcomes and protein interactions .

Case Study: Protein Interaction Profiling

A study involving various diazirine derivatives demonstrated that these compounds could pull down distinct subsets of proteins after photo-crosslinking. This finding underscores the necessity for careful design in probe development for biological applications .

Comparative Analysis with Related Compounds

Compound NameCAS NumberMolecular WeightBiological Activity
This compound2512226-80-9232.32 g/molProtein labeling, potential antimicrobial
3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine1450754-38-7248.06 g/molProtein labeling
Trifunctional fatty acid derivativesN/AVariesMetabolic profiling

Safety and Handling

Due to its reactive nature, appropriate safety precautions should be taken when handling this compound. It is classified as dangerous and should be stored under specific conditions to prevent degradation.

Q & A

Q. Characterization Methods :

  • NMR Spectroscopy : Key signals include the diazirine ring protons (δ 1.8–2.2 ppm) and methanesulfonylsulfanyl group (δ 3.1–3.3 ppm for S-CH2 and δ 3.5 ppm for SO2CH3).
  • HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C9H13N2O2S2: 253.0421; observed: 253.0418) .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key data points validate its structure?

Answer:
Critical techniques include:

  • 1H/13C NMR : Assignments focus on distinguishing diazirine protons (δ ~1.8–2.2 ppm) and the methanesulfonylsulfanyl ethyl group (e.g., CH2-S at δ ~2.8–3.0 ppm and SO2CH3 at δ 3.5 ppm).
  • FT-IR : Confirmation of diazirine C=N stretch (~1600–1650 cm⁻¹) and sulfonyl S=O stretches (~1150 and 1350 cm⁻¹).
  • HRMS : Precise mass matching within 3 ppm error ensures molecular formula accuracy.
  • UV-Vis : Absorbance near 350 nm (n→π* transition of diazirine) confirms photolability .

Advanced: How can computational modeling optimize the synthesis and reaction conditions for this diazirine derivative?

Answer:
Computational workflows, such as those developed by ICReDD, integrate:

Quantum Chemical Calculations : Transition state analysis (e.g., DFT at B3LYP/6-31G* level) predicts regioselectivity during alkylation.

Reaction Path Screening : Automated algorithms identify optimal solvents (e.g., THF vs. DMF) and catalysts (e.g., phase-transfer agents).

Machine Learning : Training models on diazirine reaction datasets to predict yield-impacting variables (e.g., temperature, stoichiometry).
This approach reduces trial-and-error experimentation by >50% .

Advanced: What strategies mitigate stability issues of 3H-diazirines during storage and experimental use?

Answer:

  • Light Sensitivity : Store in amber vials at –20°C under inert gas (Ar/N2).
  • Thermal Decomposition : Monitor via TGA/DSC; stability thresholds (e.g., <40°C) guide handling protocols.
  • Chemical Stabilizers : Add antioxidants (e.g., BHT at 0.1% w/w) to prevent radical-mediated degradation .

Advanced: How does the methanesulfonylsulfanyl group influence the compound’s reactivity in cross-coupling reactions?

Answer:
The –S-SO2CH3 group:

Electron-Withdrawing Effect : Activates adjacent CH2 groups for nucleophilic substitution (e.g., SN2 with organocuprates).

Radical Stability : The sulfonyl group stabilizes thiyl radicals (S•) during photolysis, enabling controlled C–H bond functionalization.

Chelation Potential : Coordinates with Pd catalysts in Suzuki-Miyaura couplings, though steric bulk may require tailored ligands (e.g., XPhos) .

Advanced: What role does this compound play in photoaffinity labeling (PAL) studies of biomolecular interactions?

Answer:
As a photoactivatable probe:

Photolysis Mechanism : UV irradiation (365 nm) generates carbene intermediates, forming covalent bonds with proximal biomolecules (e.g., proteins, DNA).

Applications :

  • Target Identification : Cross-links to binding partners in proteomics (validated via SDS-PAGE and LC-MS/MS).
  • Binding Site Mapping : Competing with non-labeled analogs confirms specificity.
  • Kinetic Studies : Time-resolved photolysis quantifies binding rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.